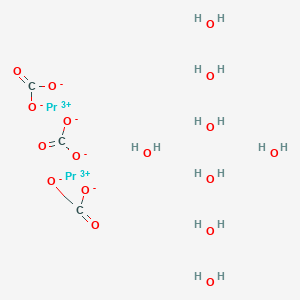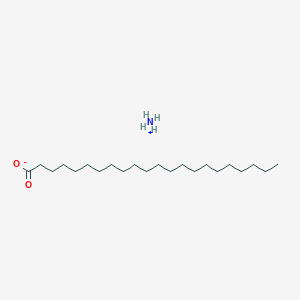
N,N-Bis(trimethylsilyl)acetamide
Vue d'ensemble
Description
N,O-Bis(trimethylsilyl)acetamide, also known as BSA, is used as a regioselective desulfation reagent and a preparatory agent for carbohydrate and alcohol trimethylsilyl ethers . It is also used for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides .
Synthesis Analysis
BSA is a powerful silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . It can also be used as a Bronsted base precursor in Tsuji–Trost reactions .Molecular Structure Analysis
The molecular formula of N,N-Bis(trimethylsilyl)acetamide is C8H21NOSi2 . The molecular weight is 203.43 g/mol .Chemical Reactions Analysis
BSA reacts with alcohols to give the corresponding trimethyl silyl ether, along with acetamide as a byproduct . It is also used in analytical chemistry to increase the volatility of analytes, for example, in gas chromatography .Physical And Chemical Properties Analysis
N,O-Bis(trimethylsilyl)acetamide is a colorless liquid that is soluble in diverse organic solvents, but reacts rapidly with moisture and solvents containing OH and NH groups .Applications De Recherche Scientifique
Silylation of Lipolysis Products : Used for silylating lipolysates for gas-liquid chromatography. It allows direct injection onto the column without the need for converting free fatty acids to methyl esters before silylation, as silyl esters elute as sharp chromatographic peaks (Tallent & Kleiman, 1968).
Derivatization of Organic Acids : Does not form trimethylsilyl derivatives of sodium salts of many organic acids unless certain conditions are met. Useful in reducing losses of organic acids during lyophilisation (Poole, Llater & Orrell, 1976).
Coupling Agent in Dipeptide Synthesis : Acts as a coupling reagent in the coupling reaction between N-hydroxysuccinimide esters and amines under mild conditions. The method facilitates easy elimination of byproducts and excess reactants through water-washing at the purification stage (Huang & Feng, 2016).
Preparation of Silyl Derivatives : Utilized in the preparation of N,N-Bis(halomethyldimethylsilyl)acetamides. The derivatives undergo nucleophilic substitution with water and methanol, leading to products with N,N-disilylacetamide structure (Kowalski & Lasocki, 1976).
Preventing Abnormal Claisen Rearrangement : Demonstrated to suppress the formation of abnormal aromatic Claisen rearrangement products by trapping the normal products as their silyl ethers (Fukuyama, Li & Peng, 1994).
Formation of Reactive Intermediates : Used in silyl-proton exchange reactions under mild conditions for the preparative silylation of various compounds. It serves as a protective measure and facilitates the preparation of reactive intermediates (Klebe, Finkbeiner & White, 1966).
Chromatography of Chloramphenicol Derivatives : In the treatment of chloramphenicol, depending on the solvents used, it produces mono-, bis-, and tris(trimethylsilyl) derivatives, which are useful for gas-liquid chromatography (Janssen & Vanderhaeghe, 1973).
Improving Solubility in Organic Solvents : Used to trimethylsilylate poly-L-lysine hydrobromide, improving its solubility in apolar organic solvents. This facilitates the formation of interpenetrating polymer networks with other materials (Beauregard, Hu, Grainger & James, 2001).
One-Pot Synthesis of 6-Oxopurine Ribonucleosides : Used in a stable system for one-pot preparation of 6-oxopurine ribonucleosides, controlling the distribution of isomers in the process (Dudycz & Wright, 1984).
Safety And Hazards
Orientations Futures
N,O-Bis(trimethylsilyl)acetamide has been proposed as a bifunctional additive for realizing dendrite-free lithium anodes . It has superior properties that enable the development of lithium metal batteries in practical applications . The results can be extended to other additives containing Si−O functional groups to replace the same type of fluorine-containing additives .
Propriétés
IUPAC Name |
N,N-bis(trimethylsilyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi2/c1-8(10)9(11(2,3)4)12(5,6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTACLVUOTMPORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065068 | |
| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(trimethylsilyl)acetamide | |
CAS RN |
10416-58-7 | |
| Record name | N,N-Bis(trimethylsilyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10416-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010416587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(trimethylsilyl)acetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(trimethylsilyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















